1-Methyl-4-[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]piperazine
Description
This compound features a piperazine core substituted with a methyl group and a 4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl moiety. The piperazine ring is a privileged scaffold in medicinal chemistry, offering conformational flexibility and hydrogen-bonding capabilities. The phenylsulfonyl group enhances solubility and binding affinity through polar interactions, while the thienyl-oxazole heterocycle contributes to π-π stacking and metabolic stability .
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-20-9-11-21(12-10-20)18-17(19-16(24-18)15-8-5-13-25-15)26(22,23)14-6-3-2-4-7-14/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXCCGRRPCONNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-4-[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]piperazine is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound is characterized by a piperazine ring substituted with a thienyl oxazole and a phenylsulfonyl group. This unique structure may contribute to its pharmacological properties.
Antineoplastic Properties
Recent studies have investigated the antineoplastic activity of compounds similar to this compound. For example, derivatives of phenylsulfonamide have shown promising results against various cancer cell lines. The mechanism of action typically involves the inhibition of key signaling pathways associated with cell proliferation and survival .
Table 1: Antineoplastic Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | TK-10 | 1.0 | Apoptosis induction |
| Compound B | HT-29 | 0.8 | Cell cycle arrest |
| Compound C | MCF7 | 0.5 | Inhibition of angiogenesis |
Antiviral Activity
The compound has been studied for its antiviral properties, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV research. Modifications to the core structure have yielded derivatives that exhibit enhanced potency against resistant strains of HIV, indicating a potential role in therapeutic regimens for HIV patients .
Neuroprotective Effects
In addition to its antineoplastic and antiviral activities, compounds structurally related to this compound have demonstrated neuroprotective effects. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Table 2: Neuroprotective Activity Studies
| Compound | Model Used | Effect Observed | Reference |
|---|---|---|---|
| Compound D | Rat cortical neurons | Reduced apoptosis | |
| Compound E | Mouse model | Improved cognitive function |
Case Studies
Several case studies have highlighted the efficacy of related sulfonamide compounds in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with a phenylsulfonamide derivative showed a significant reduction in tumor size in 30% of participants.
- HIV Resistance Study : A cohort study assessed the effectiveness of NNRTIs derived from similar scaffolds in patients with drug-resistant HIV strains, demonstrating improved viral load suppression compared to standard treatments.
Comparison with Similar Compounds
Structural Analogues with Antiproliferative Activity
Adamantane-Piperazine Derivatives (e.g., Compounds 12, 13, 14, 15)
- Structural Features : Bulky adamantane groups attached to piperazine, often with aryl substituents.
- Activity : Demonstrated nM-range binding affinity for σ1/σ2 receptors and broad-spectrum antiproliferative effects against colon, prostate, and ovarian cancers .
- In contrast, the target compound’s thienyl-oxazole and phenylsulfonyl groups prioritize peripheral receptor targeting and solubility.
Tetrazole-Piperazine Conjugates (e.g., 7a-x Series)
- Structural Features : Piperazine linked to tetrazole via sulfonamide bridges.
- Activity : Synergistic effects from hybrid pharmacophores show antiproliferative activity, though specific IC50 values are unreported .
- Key Differences : The tetrazole ring (a nitrogen-rich heterocycle) may improve metabolic stability compared to the target’s oxazole. However, the thienyl group in the target compound could offer unique electronic properties for receptor binding.
Heterocyclic Piperazine Derivatives
1,2,4-Oxadiazole-Piperazine Hybrids (e.g., 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine)
- Structural Features : Piperazine linked to 1,2,4-oxadiazole via a methylene bridge.
- Activity: Not explicitly reported, but oxadiazoles are known for antimicrobial and anti-inflammatory properties.
- Key Differences: The 1,3-oxazole in the target compound has different electronic characteristics (oxygen vs.
Thiazole-Piperazine Derivatives (e.g., 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine)
- Structural Features : Thiazole ring substituted with chloro and methylpiperazine groups.
- Activity : Commonly used in antifungal and antiviral agents.
- Key Differences : The sulfur atom in thiazole may confer different metabolic pathways compared to the oxygen in oxazole. The target’s phenylsulfonyl group adds hydrogen-bonding capacity absent in this analogue .
Pharmacological and Physicochemical Comparison
Mechanistic Insights
- Receptor Binding: The target’s phenylsulfonyl group may interact with σ receptors, similar to adamantane derivatives, but the thienyl-oxazole moiety could modulate selectivity toward non-CNS targets .
- Synergistic Effects : Hybrid pharmacophores (e.g., sulfonamide + oxazole) may enhance activity through multi-target mechanisms, as seen in tetrazole-piperazine conjugates .
- Toxicity Profile : The absence of adamantane reduces neurotoxicity risks, while the sulfonyl group may improve renal clearance compared to lipophilic analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
